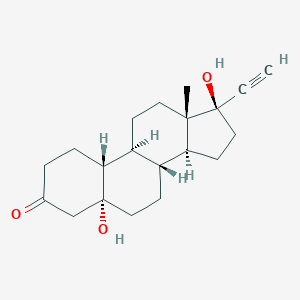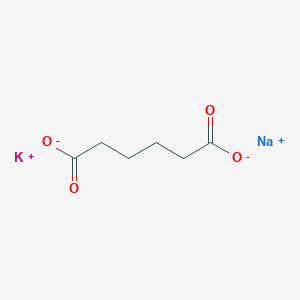
Triethylenglykolbis(2-ethylhexanoat)
Übersicht
Beschreibung
Triethylene glycol bis(2-ethylhexanoate) (TEGDEE) is an ester of triethylene glycol (TEG) and 2-ethylhexanoic acid. It is a colorless and odorless liquid with a low vapor pressure and low water solubility. TEGDEE is used as a solvent, plasticizer, and lubricant in a variety of industrial applications. It is also used in the production of pharmaceuticals, cosmetics, and other products.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel für die organische Synthese
Triethylenglykolbis(2-ethylhexanoat) wird als Lösungsmittel bei der Synthese organischer Verbindungen verwendet . Es hilft, die Reaktanten zu lösen, wodurch sie effizienter miteinander in Wechselwirkung treten und reagieren können.
Weichmacher für Polymere
Diese Verbindung wirkt als Weichmacher für Polymere . Ein Weichmacher ist ein Stoff, der einem Material zugesetzt wird, um es weicher und flexibler zu machen, seine Plastizität zu erhöhen, seine Viskosität zu verringern oder die Reibung während der Verarbeitung in der Herstellung zu verringern.
Schmiermittel für mechanische Systeme
Triethylenglykolbis(2-ethylhexanoat) wird auch als Schmiermittel für mechanische Systeme verwendet . Es reduziert die Reibung zwischen beweglichen Teilen, was dazu beiträgt, Verschleiß zu verhindern und die Effizienz der mechanischen Systeme zu verbessern.
Zusatzstoff in Pharmazeutika
Es wurde als Zusatzstoff bei der Herstellung von Pharmazeutika verwendet . Als Zusatzstoff kann es die Eigenschaften des pharmazeutischen Produkts verbessern, wie z. B. seine Stabilität, Wirksamkeit oder Verabreichungsmethode.
Zusatzstoff in Kosmetika
Ähnlich wie bei der Verwendung in Pharmazeutika wird Triethylenglykolbis(2-ethylhexanoat) auch als Zusatzstoff in Kosmetika verwendet . Es kann die Textur, den Duft oder andere Eigenschaften des kosmetischen Produkts verbessern.
Komponente in Geopolymeren
In einer Studie über Geopolymere ergab die GC/MS-Analyse das Vorhandensein von Triethylenglykolbis(2-ethylhexanoat) in Kfz-Glasabfällen (AGW) und Geopolymeren . Die Konzentration variierte je nach Größe der verwendeten Fraktionen. Vorläufige Druckfestigkeitsprüfungen haben das vielversprechende Potenzial von AGW-Geopolymeren gezeigt .
Safety and Hazards
Zukünftige Richtungen
Triethylene Glycol Bis (2-EthylHexanoate) is usually blended with other plasticizers in PVC . For PVB resins, it offers low viscosity for ease of compounding and low color for excellent clarity in automotive and residential and commercial window applications . This suggests that it may continue to be used in these applications in the future.
Wirkmechanismus
Target of Action
Triethylene glycol bis(2-ethylhexanoate) is primarily used as a plasticizer . Its primary targets are polyvinyl butyral (PVB) and synthetic rubber . These materials are used in a variety of applications, including safety glass, adhesives, and sealants .
Mode of Action
Triethylene glycol bis(2-ethylhexanoate) interacts with its targets by increasing their flexibility and workability . It achieves this by embedding itself between the polymer chains of the target materials, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and a decrease in its melting temperature .
Biochemical Pathways
It is known that the compound is synthesized through a reaction between2-ethylhexanol and triethylene glycol . The low-boiling methanol produced during this reaction is continuously removed to drive the reaction to completion .
Result of Action
The primary result of triethylene glycol bis(2-ethylhexanoate)'s action is the improvement of the processing characteristics of plastisols . It enhances the low-temperature performance and reduces the volatility of its target materials . This makes the materials more durable and easier to work with, enhancing their utility in various applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of triethylene glycol bis(2-ethylhexanoate). For instance, the compound is used in both indoor and outdoor environments, where it may be exposed to varying temperatures and humidity levels . Despite these varying conditions, the compound remains effective due to its low volatility and stability . Like all chemicals, it should be handled with care to avoid skin contact and inhalation .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDZJMEHSJOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026564 | |
| Record name | Triethylene glycol bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
94-28-0 | |
| Record name | Eastman TEG-EH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol di(2-ethylhexoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Triethylene Glycol Bis(2-ethylhexanoate) in material science?
A1: TEGB is widely employed as a plasticizer, particularly in polymer chemistry. Research indicates its use in enhancing the flexibility and processability of polymers like Polyvinyl Butyral (PVB) [, , ] and Polyvinyl Chloride (PVC) []. Notably, TEGB plays a crucial role in recycling initiatives involving PVB waste from sources like windshields [, ].
Q2: How does Triethylene Glycol Bis(2-ethylhexanoate) influence the mechanical properties of PVB?
A2: Studies reveal that incorporating TEGB as a plasticizer in PVB formulations leads to improved flexibility and processability [, ]. Researchers have investigated the optimal processing conditions for plasticized PVB, examining its thermal properties and comparing it to plasticized PVC []. This research is crucial for determining suitable non-degradable processing conditions applicable to both polymers, potentially paving the way for efficient recycling methods.
Q3: Has Triethylene Glycol Bis(2-ethylhexanoate) been identified as a potential allergen?
A3: Yes, a study highlighted an instance where TEGB, present in a spectacle frame, was identified as a new contact allergen [, ]. This finding underscores the importance of considering potential allergenic responses when utilizing TEGB in products that come into direct contact with skin.
Q4: Beyond plasticizers, are there other applications for TEGB?
A4: Interestingly, research has explored the presence and potential impact of TEGB in geopolymers. Specifically, a study investigating the use of automotive glass waste (AGW) in geopolymers detected TEGB in both the AGW and the resulting geopolymer composites []. While the study primarily focused on AGW as an alternative aggregate, the presence of TEGB raises questions about its potential role and influence within the geopolymer matrix. Further investigation is needed to fully understand its implications in this context.
Q5: What analytical techniques are employed to study Triethylene Glycol Bis(2-ethylhexanoate)?
A5: Several analytical techniques have been used to characterize and study TEGB in various research contexts:
- Gas Chromatography/Mass Spectrometry (GC/MS): This technique was employed to identify and quantify TEGB in geopolymers containing automotive glass waste [].
- Fourier Transform Infrared Spectrometry (FTIR): FTIR analysis was utilized to confirm the formation of geopolymer bonds in the presence of TEGB []. Additionally, FTIR is commonly used for characterizing the structure of plasticized polymers.
- Solid-State Nuclear Magnetic Resonance (NMR): NMR techniques can be employed to investigate the chain dynamics and interactions of TEGB within polymer matrices, providing insights into its plasticizing effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)





![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)



